molecular formula C20H21F4N3O5S B12000807 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate CAS No. 883800-58-6

2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate

Cat. No.: B12000807
CAS No.: 883800-58-6
M. Wt: 491.5 g/mol
InChI Key: ZTFADVARULRHLB-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including fluorinated alkyl chains, azo groups, and sulfonate esters, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of aniline derivatives followed by coupling with an appropriate aromatic amine to form the azo compound.

    Introduction of the Fluorinated Alkyl Chain:

    Sulfonation: The final step includes the sulfonation of the aromatic ring to introduce the sulfonate ester group.

Each of these steps requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azo group, converting it into corresponding amines.

    Substitution: The fluorinated alkyl chain and sulfonate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties due to its fluorinated structure.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated alkyl chain can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The azo group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl 4-(ethoxycarbonylamino)benzenesulfonate
  • 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate
  • 2,2,3,3-Tetrafluoropropyl benzenesulfonate

Uniqueness

Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate is unique due to the presence of the azo group and the specific arrangement of functional groups

Properties

CAS No.

883800-58-6

Molecular Formula

C20H21F4N3O5S

Molecular Weight

491.5 g/mol

IUPAC Name

2-[N-ethyl-4-[[4-(2,2,3,3-tetrafluoropropoxysulfonyl)phenyl]diazenyl]anilino]ethyl formate

InChI

InChI=1S/C20H21F4N3O5S/c1-2-27(11-12-31-14-28)17-7-3-15(4-8-17)25-26-16-5-9-18(10-6-16)33(29,30)32-13-20(23,24)19(21)22/h3-10,14,19H,2,11-13H2,1H3

InChI Key

ZTFADVARULRHLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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